molecular formula C19H33NO3 B601839 3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol CAS No. 162361-49-1

3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol

Cat. No.: B601839
CAS No.: 162361-49-1
M. Wt: 323.48
InChI Key:
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Description

3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol is an organic compound that features a complex structure with multiple functional groups This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a phenyl group substituted with an octyl chain

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of biochemical pathways involving amino and hydroxymethyl groups.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for this compound indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual . This suggests that it should be handled with care and appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol can be achieved through multi-step organic synthesis. A possible route might involve the following steps:

    Formation of the Phenyl Substituent: Starting with a benzene derivative, an octyl group can be introduced via Friedel-Crafts alkylation.

    Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction.

    Formation of the Butane Backbone: The butane backbone can be constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.

    Hydroxymethylation: The hydroxymethyl group can be introduced through formaldehyde addition under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups on the phenyl ring.

Mechanism of Action

The mechanism of action of 3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(hydroxymethyl)-1-phenylbutane-1,4-diol: Lacks the octyl substituent, which may affect its solubility and biological activity.

    3-Amino-3-(hydroxymethyl)-1-(4-methylphenyl)butane-1,4-diol: Contains a methyl group instead of an octyl group, leading to different chemical properties.

Uniqueness

The presence of the octyl group in 3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol imparts unique hydrophobic characteristics, which can influence its solubility, reactivity, and interactions with biological molecules.

Properties

IUPAC Name

3-amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO3/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18(23)13-19(20,14-21)15-22/h9-12,18,21-23H,2-8,13-15,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWPVJOPHSHKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(CC(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Acetamido-4-(4-octylphenyl)-2-hydroxymethylbutane-1,4-diol (21′) (0.73 g) is dissolved in methanol (10 ml). Thereto is added a solution of LiOH (0.86 g) in water (10 ml), and the mixture is refluxed under heating for 2 hr. The reaction mixture is cooled and extracted with ethyl acetate. The organic layer is washed with brine and dried over sodium sulfate. The solvent is distilled away and the mixture is purified by silica gel column chromatography to give the title compound (22) as a colorless and amorphous powder. The resulting Compound (22) has the same physico-chemical characteristics as indicated in Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.86 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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